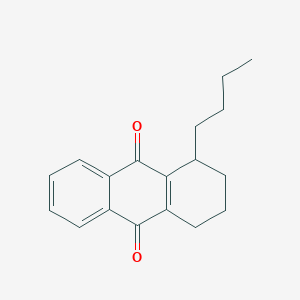

1-Butyl-1,2,3,4-tetrahydroanthracene-9,10-dione

Cat. No. B8641313

Key on ui cas rn:

52651-52-2

M. Wt: 268.3 g/mol

InChI Key: NJMCYPCKTIZMIZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03962288

Procedure details

A solution of 78.0 g. (0.495 mole) naphthoquinone and 56.0 g. (0.52 mole) butadienedimer in 200 ml. dioxane was heated at 90°-95°C. for one hour, and then at 80°-90°C. for 3 hours. The solution was then cooled and 2.0 g. 10% palladium-on-charcoal (Pd/C) catalyst added. The mixture was then hydrogenated at 42 psi until the theoretical amount of hydrogen was taken up. After removal of the catalyst by filtration and addition of 2 ml. DBN, a slow stream of air was blown through the solution for six hours. The solution was then poured into 2000 ml. water and the mixture extracted three times with 300 ml., 100 ml. and 100 ml. portions of cyclohexane. The combined cyclohexane extracts were dried over anhydrous potassium carbonate, treated with Darco activated charcoal (Atlas Chemical Industries), and then filtered. After removal of the solvent by using a steam bath, 73.0 g. of crude product was obtained (59% yield). The product was purified by chromatography on acidic alumina using cyclohexane eluent. An analytical sample, after recrystallization from methanol, had m.p. 64°-65°C.

Yield

59%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:2]=[CH:3][C:4]2[C:11](=[O:12])[CH:10]=[CH:9][C:7](=[O:8])[C:5]=2[CH:6]=1.[H][H]>[Pd].O1CCOCC1>[CH2:1]([CH:2]1[C:10]2[C:11](=[O:12])[C:4]3[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:7](=[O:8])[C:9]=2[CH2:11][CH2:4][CH2:3]1)[CH2:6][CH2:5][CH3:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.495 mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)C(=O)C=CC2=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the catalyst

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration and addition of 2 ml

|

WAIT

|

Type

|

WAIT

|

|

Details

|

DBN, a slow stream of air was blown through the solution for six hours

|

|

Duration

|

6 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was then poured into 2000 ml

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

water and the mixture extracted three times with 300 ml

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined cyclohexane extracts were dried over anhydrous potassium carbonate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with Darco activated charcoal (Atlas Chemical Industries)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of crude product was obtained (59% yield)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified by chromatography on acidic alumina

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An analytical sample, after recrystallization from methanol

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCC)C1CCCC=2C(C3=CC=CC=C3C(C12)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 59% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |